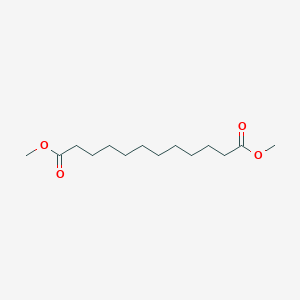

Dimethyl dodecanedioate

描述

Contextualization within Advanced Organic Synthesis and Materials Science

In the field of advanced organic synthesis, dimethyl dodecanedioate (B1236620) is recognized as a versatile intermediate. cymitquimica.com Its production can be achieved through various methods, including the reaction of cyclohexanone (B45756) with hydrogen peroxide in methanol (B129727), followed by dimerization. prepchem.com This process represents an alternative to the esterification of dodecanedioic acid, which is traditionally produced from butadiene. prepchem.comwikipedia.org The compound's bifunctional nature, with two ester groups, allows it to participate in a range of chemical transformations, making it a valuable component in multi-step synthetic sequences.

Within materials science, dimethyl dodecanedioate is primarily valued for its role in producing polymers with specific, desirable properties. wikipedia.org It serves as a monomer that can be incorporated into polymer backbones, influencing characteristics such as thermal stability and mechanical strength. scientific.net Its long aliphatic chain of ten methylene (B1212753) groups imparts flexibility to the resulting polymer structures. The purity of this compound is critical, with polymer-grade quality often requiring greater than 99.9% purity to ensure high degrees of polymerization. mdpi.comresearchgate.net

Foundational Role as a Dicarboxylic Acid Derivative in Polymer Precursors

This compound is the dimethyl ester of dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid. guidechem.comcas.org As a dicarboxylic acid derivative, it is a fundamental precursor in the synthesis of long-chain polyesters and polyamides. zhishangchemical.comresearchgate.net The use of the dimethyl ester in polycondensation reactions is often preferred over the free diacid because the byproduct of the reaction is methanol, which is volatile and can be easily removed to drive the reaction equilibrium towards the formation of high molecular weight polymers. wiley.comresearchgate.net

Its most prominent application is as a co-monomer in the production of specialty polyamides, such as Nylon 6,12. zhishangchemical.comresearchgate.net In this process, it reacts with a diamine, like 1,6-hexamethylenediamine, to form the repeating amide linkages of the polymer chain. Similarly, it is used in the synthesis of polyesters through transesterification reactions with diols, such as ethylene (B1197577) glycol or 1,4-butanediol. vulcanchem.comgoogle.com These polymers find use as engineering plastics, high-performance fibers, and biodegradable materials. zhishangchemical.comvulcanchem.com

| Polymer Type | Co-monomer(s) | Resulting Polymer | Reference |

|---|---|---|---|

| Polyamide | Tris(2-aminoethyl)amine | Crosslinked polyamide network | rsc.org |

| Polyamide | 1,6-Hexamethylenediamine | Nylon 6,12 | zhishangchemical.comresearchgate.net |

| Polyester (B1180765) | Ethylene Glycol | Poly(ethylene dodecanedioate) | google.comresearchgate.net |

| Polyester | 1,4-Butanediol | Poly(butylene dodecanedioate) | wiley.comvulcanchem.com |

| Copolyester | Dimethyl Furan-2,5-dicarboxylate (B1257723), Ethylene Glycol | Poly(ethylene dodecanedioate-co-2,5-furandicarboxylate)s (PEDFs) | researchgate.net |

Overview of Current Research Trajectories

Current research on this compound is largely focused on developing more sustainable and efficient production methods and expanding its applications in novel polymeric materials. One significant trajectory involves the use of renewable, bio-based feedstocks. For instance, research has demonstrated the synthesis of this compound via the methoxycarbonylation of methyl 10-undecenoate, which can be derived from castor oil. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by utilizing a renewable starting material.

Another active area of investigation is the optimization of catalytic systems for its synthesis. Studies have explored homogeneous catalysis using palladium complexes to achieve high yields and regioselectivity for the linear diester, which is crucial for polymerization. mdpi.comresearchgate.net The development of integrated processes that combine the reaction with selective product crystallization allows for the generation of polymer-grade monomer and efficient recycling of the expensive catalyst. mdpi.comresearchgate.net

Furthermore, enzymatic synthesis is emerging as a mild and selective alternative for producing polyesters from this compound. wiley.comresearchgate.net Lipase-catalyzed polycondensation reactions are being explored to create biodegradable polyesters and copolyesters with tunable properties, such as poly(butylene dicarboxylates). wiley.comvulcanchem.com Research is also directed at creating novel copolyesters, for example by combining this compound with monomers like 2,5-furandicarboxylic acid (FDCA) to produce fully bio-based materials that range from semicrystalline thermoplastics to amorphous elastomers. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMOTZDBVPMOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074390 | |

| Record name | Dimethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-79-9 | |

| Record name | 1,12-Dimethyl dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl dodecanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for Dimethyl Dodecanedioate

Bio-based Feedstock Utilization and Biorefinery Integration

The integration of DM-DDDA production into biorefinery concepts is pivotal for developing a sustainable chemical industry. This involves utilizing renewable raw materials, such as oleochemicals and other biomass-derived carbon sources, as primary feedstocks.

A prominent bio-based route to dimethyl dodecanedioate (B1236620) begins with oleochemicals derived from natural fats and oils. researchgate.net Methyl 10-undecenoate, which is obtained from castor oil, serves as a key renewable platform chemical for this process. mdpi.com The conversion is achieved through the methoxycarbonylation of methyl 10-undecenoate, an atom-economic reaction that adds a methoxycarbonyl group to the terminal double bond of the molecule. mdpi.com

This process yields the linear diester, 1,12-dimethyl dodecanedioate, which is a valuable drop-in alternative for dodecanedioic acid in polymer manufacturing. tu-dortmund.de The reaction is typically performed as a homogeneously catalyzed process, which allows for high selectivity and efficiency under relatively mild conditions. mdpi.com An integrated process has been developed where the synthesis is coupled with selective product crystallization. This allows for the separation of the pure, polymer-grade (>99.9%) dimethyl dodecanedioate from the reaction mixture, while the expensive homogeneous catalyst remains dissolved in the liquid phase for efficient recycling. mdpi.comresearchgate.net

An alternative biorefinery approach leverages the biological conversion of renewable carbon sources, such as glucose or lignin-derived aromatics, into platform chemicals that can be further transformed into DM-DDDA. researchgate.netnih.gov One such pathway involves the microbial production of cis,cis-muconic acid. researchgate.net

This multi-step synthetic strategy proceeds as follows:

Biological Formation : Muconic acid is produced from a renewable carbon source through biocatalytic conversion, for instance, using engineered strains of Pseudomonas putida KT2440. nih.govgoogle.comgoogle.com

Reduction to Hexenedioic Acid : The muconic acid is then chemically reduced to form hexenedioic acid. google.comgoogle.com

Olefin Metathesis : The resulting hexenedioic acid undergoes a cross-metathesis reaction with an unsaturated fatty acid, such as oleic acid (a Δ⁹ unsaturated fatty acid). This reaction creates dodecenedioic acid. google.comgoogle.com

Final Reduction : The double bond in dodecenedioic acid is reduced (hydrogenated) to yield the saturated dodecanedioic acid. google.com This diacid can then be esterified to produce this compound. This method provides a pathway to produce the monomer entirely from renewable feedstocks. google.com

Production from Oleochemicals (e.g., Methyl 10-undecenoate)

Catalytic Synthesis Routes: Methoxycarbonylation

Methoxycarbonylation is the core catalytic technology for converting unsaturated fatty acid esters like methyl 10-undecenoate into this compound. This hydroesterification reaction involves the addition of carbon monoxide and methanol (B129727) across a carbon-carbon double bond. researchgate.net

The methoxycarbonylation of terminal olefins is typically catalyzed by palladium complexes in a homogeneous phase. The reaction mechanism is complex and involves several key steps. The widely accepted catalytic cycle, known as the hydride mechanism, begins with the formation of a palladium-hydride species. mdpi.comtu-dortmund.de

The primary steps are:

Active Catalyst Formation : The pre-catalyst is activated to form a palladium-hydride complex, which is the active catalytic species. rsc.org

Olefin Insertion : The alkene (methyl 10-undecenoate) coordinates to the palladium-hydride complex and subsequently undergoes a 1,2-insertion into the Pd-H bond. This step can lead to either a linear or a branched alkyl-palladium intermediate, which determines the final product isomer.

CO Insertion : Carbon monoxide then inserts into the palladium-alkyl bond, forming a palladium-acyl complex. rsc.org

Alcoholysis : The final and often rate-determining step is the alcoholysis of the palladium-acyl species by methanol. rsc.org This step releases the final diester product (this compound) and regenerates the palladium-hydride catalyst, allowing the cycle to continue. mdpi.com

An alternative pathway, the alkoxy mechanism, involves the initial formation of a Pd-alkoxy species, followed by CO insertion and then alkyl insertion. tu-dortmund.de

The performance of the methoxycarbonylation reaction is highly dependent on the design of the catalyst system. The benchmark system for the selective synthesis of linear this compound from methyl 10-undecenoate is a homogeneous catalyst composed of three main components:

Palladium Precursor : A source of palladium, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.com

Ligand : A phosphine (B1218219) ligand is crucial for stabilizing the palladium center and directing the reaction's selectivity. The ligand 1,2-bis((di-tert-butylphosphino)methyl)benzene (1,2-DTBPMB) has been shown to be highly effective, providing high activity and selectivity. mdpi.comtu-dortmund.de Other commercially available and robust ligands, such as Xantphos, have also been investigated. While Xantphos may offer greater stability, it can result in lower selectivity for the desired linear product. tu-dortmund.deresearchgate.net

Co-catalyst : A strong acid, such as methanesulfonic acid (MSA), is used as a co-catalyst or promoter. mdpi.comtu-dortmund.de

Optimization of this system involves adjusting the ratio of palladium, ligand, and acid, which is a critical parameter for catalyst activity, stability, and long-term recycling potential. tu-dortmund.de The ligand framework is particularly crucial in influencing the activation energy barrier of the reaction. mdpi.com

| Catalyst System Component | Example | Function | Source |

| Palladium Precursor | Pd₂(dba)₃ | Source of catalytic palladium species | mdpi.com |

| Ligand | 1,2-DTBPMB | Stabilizes catalyst, controls selectivity | mdpi.comtu-dortmund.de |

| Ligand | Xantphos | Offers higher stability, lower selectivity | tu-dortmund.deresearchgate.net |

| Co-catalyst | Methanesulfonic Acid (MSA) | Promoter, aids in catalyst activation | mdpi.comtu-dortmund.de |

Kinetic studies provide insight into the reaction's rate-determining steps and the factors that control selectivity. For some palladium-catalyzed carbonylation reactions, the rate has been found to be zero-order with respect to the olefin and carbon monoxide concentrations, suggesting that alcoholysis is the slow, rate-determining step. rsc.org

A key challenge in the methoxycarbonylation of methyl 10-undecenoate is achieving high selectivity for the linear product, 1,12-dimethyl dodecanedioate, over branched isomers. The formation of by-products primarily occurs through two pathways:

Substrate Isomerization : In the presence of the palladium-hydride catalyst, the terminal double bond of methyl 10-undecenoate can migrate to internal positions, forming various isomerized C11-methyl esters (iso-C₁₁-ME). mdpi.com

Branched Product Formation : Methoxycarbonylation of these internal olefins leads to the formation of branched diester by-products (iso-C₁₂-DME and other b-C₁₂-DME). mdpi.com

Using the optimized Pd/1,2-DTBPMB catalyst system, a high and constant selectivity of 95% for the linear this compound can be achieved. mdpi.com The remaining 5% consists mainly of branched isomers. Combining a highly selective catalyst with downstream purification techniques like selective crystallization is essential for producing polymer-grade monomer and enabling an economically viable, integrated process. mdpi.comresearchgate.net

| Parameter | Finding | Implication | Source |

| Reaction Selectivity | 95% for linear product with Pd/1,2-DTBPMB catalyst | High efficiency for desired monomer | mdpi.com |

| Major By-product | Branched iso-C₁₂-DME | Formed from isomerization of feedstock | mdpi.com |

| Rate-Determining Step | Often the alcoholysis of the Pd-acyl complex | Controls the overall reaction speed | rsc.org |

Process Parameter Optimization for Industrial Scale-Up

The transition from laboratory synthesis to industrial-scale production of this compound necessitates rigorous optimization of process parameters. In the context of its synthesis via methoxycarbonylation of methyl 10-undecenoate, maintaining a stable composition in the reaction mixture is critical for achieving high product purity, often exceeding 99.9%. mdpi.com This high purity is essential for its use as a monomer in the production of high-grade polymers like polyamides and polyesters. mdpi.comresearchgate.net

A key challenge in scaling up is managing the reaction conversion rate. Research has shown that a constant reaction time can lead to decreasing product concentration and increasing levels of unreacted substrates and by-products over consecutive recycling runs. mdpi.com This shift in composition negatively impacts the subsequent crystallization and purification steps. mdpi.com To counteract this, a system for precise conversion control is crucial. By adjusting the reaction time based on online monitoring, a consistent conversion rate (e.g., 80 ± 3%) can be maintained across multiple cycles. mdpi.com This strategy ensures a stable input for the purification phase, leading to reproducible crystallization yields and consistent product quality. mdpi.com For instance, in one study, the reaction time was progressively increased from just under 10 hours in the initial runs to over 22 hours in later runs to maintain the target conversion rate due to decreasing catalyst activity. mdpi.com

Industrial manufacturing processes for similar diesters often employ continuous-flow reactors, such as tubular reactors with inline separators, to optimize efficiency and throughput, which can range from 500 to 1,000 kg/hr with conversion rates greater than 95%. vulcanchem.com

Advanced Purification and Separation Technologies

Achieving the high purity required for polymer-grade this compound relies on sophisticated purification and separation technologies that are integrated with the synthesis process. mdpi.comresearchgate.net

The economic viability of this compound production is significantly enhanced by the efficient recycling of the often expensive homogeneous catalysts used in its synthesis. mdpi.comresearchgate.net A highly effective strategy involves the selective crystallization of the product directly from the reaction mixture. mdpi.comresearchgate.net This method leverages the solubility differences between the this compound product and the dissolved catalyst. mdpi.com

Upon cooling the reaction solution, the product crystallizes, allowing for its separation via filtration. mdpi.comresearchgate.net The catalyst remains dissolved in the filtrate in its active state, ready to be recycled back into the reactor. mdpi.comresearchgate.net This integrated approach avoids complex catalyst modification or separation procedures. mdpi.com Studies have demonstrated that this method can maintain catalyst leaching to the product below 1% in each run, with a total leaching of just 1.6% over four consecutive runs. mdpi.com This efficient recovery is vital for sustainable and cost-effective industrial production.

Table 1: Catalyst and Product Recovery in Integrated Recycling Process This table illustrates the effectiveness of the integrated catalyst recycling strategy over multiple runs, highlighting key performance indicators.

Selective crystallization is a powerful technique for isolating high-purity this compound from the complex mixture of reactants, products, by-products, and catalyst. mdpi.comdntb.gov.ua This process is highly sensitive to the composition of the reaction mixture, where the presence of unreacted substrates and isomers can significantly affect crystallization. mdpi.comacs.org A controlled crystallization process is therefore crucial to produce uniform product crystals that are suitable for efficient separation. mdpi.com

The kinetics of crystallization and the resulting crystal morphology are critical factors influencing the final product purity. acs.orgfigshare.com The cooling rate during crystallization plays a significant role. For instance, in the binary system of linear 1,12-dimethyl dodecanedioate (l-C12-DME) and methanol, a slow cooling rate of 0.1 K·min⁻¹ was found to promote the formation of inclusions in platelet-shaped crystals, which compromises purity. acs.org In contrast, a faster cooling rate of 0.5 K·min⁻¹ yielded purer crystals. acs.org

To gain precise control over the crystallization process, particularly the initial nucleation step, inert gassing crystallization has been developed. mdpi.comfigshare.com This technique involves introducing gas bubbles, such as argon, into the supersaturated solution as it cools. mdpi.comresearchgate.net The gas bubbles provide surfaces for primary heterogeneous nucleation, which reduces the energy barrier for crystal formation compared to spontaneous nucleation from the solution. mdpi.comresearchgate.net

This method allows nucleation to be initiated at a lower level of supersaturation. figshare.comacs.org The result is the formation of fewer nuclei, which then have the opportunity to grow into larger and more uniform crystals. mdpi.comfigshare.com Gassing with argon has been shown to be highly effective for the crystallization of l-C12-DME, leading to crystals with reduced agglomeration and achieving the target purity of over 99.9%. mdpi.comresearchgate.net The process is typically carried out by introducing the gas through a hollow stirrer shaft, ensuring good distribution within the crystallizer. mdpi.com

Table 2: Comparison of Crystallization Techniques This table compares key outcomes of uncontrolled cooling crystallization versus controlled inert gassing crystallization for this compound.

The management of impurities is a central challenge in achieving high-purity this compound. acs.orgresearchgate.net Impurities can be incorporated into the final product through several mechanisms, including surface adsorption, inclusion within the crystal lattice, and entrapment of mother liquor. researchgate.netresearchgate.net

Structurally similar compounds, such as the unreacted substrate methyl 10-undecenoate and its isomers, are particularly problematic as they can promote agglomeration. acs.org Therefore, ensuring a sufficiently high conversion in the reaction step is a prerequisite for effective purification. acs.org Research has shown that maintaining a constant, high conversion rate is key to producing a crystalline product with a consistent purity of over 99.9% over multiple recycling runs. mdpi.com In such optimized processes, the only detectable organic impurities are often branched by-products. mdpi.com

Effective washing of the filtered crystals is the final crucial step to remove any adhering mother liquor, which is a primary source of impurities. researchgate.net By combining precise reaction control with advanced crystallization techniques like inert gassing, it is possible to consistently produce polymer-grade this compound with minimal impurity levels. mdpi.comacs.org

Nucleation Control via Gas Introduction (e.g., Argon Gassing)

Downstream Processing for High-Purity Monomer Production

The production of polymer-grade this compound, with a purity exceeding 99.9%, necessitates a robust downstream processing strategy to remove impurities such as unreacted starting materials, catalysts, and structurally similar by-products. The choice and sequence of purification methods are critical to achieving the stringent purity requirements for polymerization reactions, where even trace amounts of monofunctional impurities can act as chain terminators, limiting the final polymer's molecular weight and properties. researchgate.netmdpi.com The primary downstream processing techniques employed for the purification of this compound include crystallization, distillation, and chromatographic methods.

Crystallization-Based Purification

Crystallization is a highly effective and widely utilized method for the purification of this compound, capable of yielding a product with polymer-grade quality. mdpi.com This technique leverages the differences in solubility between the desired product and impurities in a given solvent.

Selective Product Crystallization:

A common approach involves the selective crystallization of linear 1,12-dimethyl dodecanedioate (l-C12-DME) directly from the reaction mixture. mdpi.com This is particularly advantageous in processes like the methoxycarbonylation of methyl 10-undecenoate, where the product can be crystallized from the reaction solvent, which is often methanol. mdpi.comresearchgate.net The process typically involves cooling the reaction solution to induce crystallization of the l-C12-DME, which has a distinct solubility profile compared to the homogeneous catalyst and by-products that remain in the mother liquor. mdpi.com Subsequent filtration and washing of the crystalline product with a pre-cooled solvent, such as methanol at -5 °C, helps to remove residual mother liquor and surface impurities. mdpi.com

The effectiveness of crystallization is highly sensitive to the composition of the reaction mixture. The presence of structurally similar components, such as isomers and branched by-products (e.g., iso-C12-DME), can increase the solubility of l-C12-DME, thereby reducing the crystallization yield. mdpi.com These impurities can also promote the agglomeration of l-C12-DME particles, which can trap impurities and reduce the final product purity. acs.org

Recrystallization from Solvents:

For further purification, recrystallization from various solvents can be employed. Dichloromethane (B109758) (DCM) has been used to obtain a white crystalline solid of this compound. rsc.org The choice of solvent is crucial and is based on factors such as the solubility of this compound at different temperatures and its ability to exclude specific impurities. Methanol is also a commonly used solvent for the crystallization of l-C12-DME. acs.org

Advanced Crystallization Techniques:

To overcome challenges associated with impurities and to improve reproducibility, advanced crystallization techniques have been investigated.

Gassing Crystallization: This technique involves introducing inert gas bubbles, such as argon, into the solution to enable controlled nucleation. acs.org This method allows for nucleation to occur at lower supersaturation levels compared to simple cooling crystallization, resulting in the formation of fewer, larger crystals. acs.org These larger crystals are more easily separated from the mother liquor during filtration and washing, leading to improved product purity. acs.org Using this method, a target purity of >99.9% with a high yield has been demonstrated for l-C12-DME purified from a complex reaction mixture. acs.org

Falling Film Crystallization: While primarily studied for the purification of dodecanedioic acid, falling film crystallization (FFC) is a relevant technique for similar long-chain dicarboxylic compounds and their esters. researchgate.net In this method, a thin film of the molten crude product flows down a cooled surface, allowing for the selective crystallization of the desired compound. researchgate.net This technique can be followed by sweating and blasting to further purify the crystalline layer. researchgate.net

Below is a data table summarizing the parameters and outcomes of different crystallization methods for this compound.

| Purification Method | Key Parameters | Initial Purity | Final Purity | Yield | Reference |

| Selective Product Crystallization | Cooling of the reaction mixture (methanol as solvent), filtration, and washing with cold methanol (-5 °C). | Not specified | >99.9% | High | mdpi.com |

| Gassing Crystallization | Introduction of inert argon gas for controlled nucleation. | Not specified | >99.9% | High | acs.org |

| Recrystallization | Dissolution in dichloromethane (DCM) followed by crystallization. | Crude | Not specified | 52% | rsc.org |

| Falling Film Crystallization (for Dodecanedioic Acid) | Feed composition of 96% (by mole). The main factors are the flow rate of the melt and the temperature of the glycerine bath. | 96% (by mole) | >99% (by mole) | Not specified | researchgate.net |

Distillation Techniques

Distillation is another key unit operation in the downstream processing of this compound, used to separate components based on differences in their boiling points.

Vacuum Distillation:

Due to the relatively high boiling point of this compound, vacuum distillation is employed to lower the boiling temperature and prevent thermal degradation of the compound. This method is effective for separating the diester from lower-boiling unreacted starting materials and higher-boiling by-products or residual catalysts. epa.gov

Molecular Distillation:

For the purification of the related dodecanedioic acid, a combination of re-crystallization and molecular distillation has been shown to be effective in achieving high purity. researchgate.net A study on the centrifugal distillation of dodecanedioic acid under optimized conditions (distilling temperature of 180 °C, pressure of 30 Pa, and a feed flow rate of 700 ml/h) achieved a purity of 97.55% with a yield of 53.18%. researchgate.net Multiple-pass distillation further improved the purity to 99.22%. researchgate.net While this data is for the diacid, it suggests that molecular distillation could be a viable technique for the purification of its dimethyl ester as well.

The following table presents data on distillation for the purification of related dicarboxylic acids, which can be indicative of potential parameters for this compound.

| Purification Method | Compound | Key Parameters | Initial Purity | Final Purity | Yield | Reference |

| Centrifugal Molecular Distillation | Dodecanedioic Acid | Temperature: 180 °C, Pressure: 30 Pa, Feed Flow Rate: 700 ml/h | Crude | 97.55% | 53.18% | researchgate.net |

| Multiple-Pass Molecular Distillation | Dodecanedioic Acid | Not specified | 97.55% | 99.22% | Not specified | researchgate.net |

Chromatographic Purification

Chromatographic techniques offer high-resolution separation and can be used to achieve very high purity levels, although they are often more suitable for smaller-scale production or for the removal of trace impurities.

Preparative Chromatography:

Preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for isolating and purifying specific compounds from a mixture. rotachrom.com These methods involve passing the mixture through a column containing a stationary phase, where different components travel at different rates, allowing for their separation. While specific conditions for the preparative chromatography of this compound are not extensively detailed in the provided search results, it is a standard method for purifying compounds to a high degree. google.comgoogle.com The choice of stationary phase, mobile phase, and operating conditions would need to be optimized for the specific separation task.

Flash Column Chromatography:

For laboratory-scale purification, flash column chromatography is a common technique. For instance, a sample of a related compound was purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.

A multi-step approach, often combining these different techniques, is typically necessary to achieve the desired polymer-grade purity for this compound. For example, a crude product might first undergo distillation to remove bulk impurities, followed by one or more crystallization steps to achieve the final high purity. researchgate.net

Catalytic Functionalities and Reaction Engineering with Dimethyl Dodecanedioate

Intrinsic Catalytic Properties and Applications

Current research does not support the existence of intrinsic catalytic properties for Dimethyl Dodecanedioate (B1236620) in the contexts of being a solid catalyst for nitrogen-containing organic compounds, or exhibiting catalytic activity in hydrogenation and oxidation reactions. The following subsections clarify its established roles in these chemical transformations, where it acts as a substrate or is a target product.

There is no scientific evidence to suggest that Dimethyl Dodecanedioate functions as a solid catalyst in the synthesis of nitrogen-containing organic compounds. The synthesis of such compounds often involves catalysts, but this compound is not identified as one of them. nih.govelectrochemsci.org

This compound does not exhibit catalytic activity in hydrogenation processes. Instead, it is the substrate that undergoes hydrogenation. A key application is its conversion to 1,12-dodecanediol, a valuable diol used in the production of polyesters, polyurethanes, and other polymers. This hydrogenation is typically carried out in the presence of a heterogeneous catalyst.

Table 1: Catalytic Systems for the Hydrogenation of this compound

| Catalyst System | Product | Application of Product | Reference |

| Ruthenium (Ru) on carbon | 1,12-dodecanediol | Monomer for polyesters and polyurethanes | mdpi.com |

This process is a reduction reaction where the ester groups of this compound are converted to alcohol groups. mdpi.comgoogle.com

There is no evidence to suggest that this compound acts as a catalyst in oxidation reactions. It is, however, a product of certain oxidation and subsequent esterification processes. For instance, the oxidation of cyclododecanone (B146445) can lead to the formation of dodecanedioic acid, which is then esterified to produce this compound. google.com

Catalytic Activity in Hydrogenation Processes

Mechanistic Investigations of Catalytic Action

As this compound is not documented to have catalytic activity, there are no mechanistic investigations into its "catalytic action." Research is instead focused on the mechanisms of reactions where it is a reactant or product. For example, in the homogeneously catalyzed methoxycarbonylation of methyl 10-undecenoate, a palladium-based catalyst is used to produce this compound. acmec.com.cn The mechanism involves the catalytic cycle of the palladium complex.

Polymer Science and Engineered Materials Derived from Dimethyl Dodecanedioate

Application as a Bio-based Monomer in Polymer Synthesis

The utility of dimethyl dodecanedioate (B1236620) as a monomer extends to several classes of polymers, most notably polyamides and polyesters. Its incorporation allows for the tailoring of polymer properties to meet specific application demands.

Dimethyl dodecanedioate is a key precursor in the synthesis of long-chain polyamides, such as Nylon 6,12. This polyamide is produced through the polycondensation reaction of dodecanedioic acid (derived from this compound) with a diamine, like 1,6-hexamethylene diamine. google.comzhishangchemical.com The resulting Nylon 6,12 is a high-performance engineering plastic known for its excellent mechanical properties and chemical resistance. zhishangchemical.comnih.gov The use of dodecanedioic acid, and by extension its dimethyl ester, is critical for producing these types of nylons. google.comzhishangchemical.com

This compound is extensively used in the synthesis of aliphatic polyesters. These polymers are gaining attention as biodegradable alternatives to conventional plastics. The reaction of this compound with various diols results in polyesters with desirable properties such as high thermal stability and crystallinity. mdpi.com For instance, poly(butylene dodecanedioate) (PBD) is a promising material due to these characteristics. mdpi.com The properties of these polyesters can be fine-tuned by selecting different diols or by creating copolyesters. mdpi.comresearchgate.net The synthesis is often achieved through thermal polycondensation, although this method can sometimes limit the molecular weight of the resulting polymer. mdpi.com

A study by Jiang et al. demonstrated the synthesis of various saturated aliphatic polyesters by reacting diacid ethyl esters, including diethyl dodecanedioate, with 1,4-butanediol. rsc.org The resulting poly(butylene dodecanedioate) (PBD) and its copolymers exhibited interesting thermal and crystalline properties. rsc.org

Table 1: Thermal and Crystalline Properties of Poly(butylene dodecanedioate) (PBD) and its Itaconate Copolymers

| Polyester (B1180765) | Molar Composition (XD:XI:XB) | Mn ( kg/mol ) | Mw ( kg/mol ) | Đ (Mw/Mn) | Yield (%) |

|---|---|---|---|---|---|

| PBD | 100:0:100 | 33 | 82 | 2.5 | 81 |

| PBDI-15 | 85:15:100 | 25 | 60 | 2.4 | 85 |

| PBDI-25 | 75:25:100 | 22 | 52 | 2.4 | 83 |

| PBDI-30 | 70:30:100 | 20 | 48 | 2.4 | 80 |

| PBDI-35 | 65:35:100 | 18 | 43 | 2.4 | 78 |

Source: Adapted from supporting information by Jiang et al. rsc.org Note: XD, XI, and XB represent the molar fractions of dodecanedioate, itaconate, and butanediol (B1596017) units, respectively.

To further enhance the properties of bio-based polymers, this compound can be co-polymerized with other renewable monomers. A notable example is its co-polymerization with dimethyl 2,5-furandicarboxylate (DMFDCA), a derivative of 2,5-furandicarboxylic acid (FDCA). mdpi.comresearchgate.net This co-polymerization allows for the creation of furan-based copolyesters with a range of properties, from semi-crystalline thermoplastics to amorphous elastomers. researchgate.net

The incorporation of the rigid furan (B31954) ring from FDCA along with the flexible long chain of dodecanedioate results in polymers with tunable thermal and mechanical characteristics. mdpi.comresearchgate.net For instance, a series of fully bio-based poly(ethylene dodecanedioate-co-2,5-furandicarboxylate) (PEDF) copolyesters were synthesized, and their properties were found to be highly dependent on the comonomer composition. researchgate.net Similarly, copolyesters of isosorbide, FDCA, and dodecanedioic acid have been developed, showcasing enhanced thermal stability. mdpi.com

Research by Loos and colleagues explored the enzymatic synthesis of furan-based copolyesters using DMFDCA, 2,5-bis(hydroxymethyl)furan (BHMF), and various aliphatic monomers, including diethyl dodecanedioate. d-nb.infonih.gov They observed that the chain length of the aliphatic monomer significantly influenced the resulting polymer's molecular weight. d-nb.infonih.gov

Development of Aliphatic Polyesters

Polymerization Methodologies and Process Optimization

The synthesis of polymers from this compound can be achieved through various methods, each with its own advantages and potential for optimization. The choice of polymerization technique can significantly impact the final properties of the material.

Enzymatic polymerization has emerged as a green and sustainable alternative to traditional chemical catalysis for polyester synthesis. wiley.com Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), is a widely used and effective biocatalyst for this purpose. wiley.comnih.gov This enzyme can catalyze polycondensation reactions under mild conditions, leading to high-quality polyesters with controlled structures. wiley.com

CALB has been successfully used to synthesize a variety of aliphatic polyesters from diacid esters, including diethyl dodecanedioate, and diols. rsc.orgwiley.com The chain length of the diacid ester has been shown to affect the efficiency of the enzymatic polymerization, with some studies indicating that CALB has a preference for certain chain lengths. d-nb.infonih.gov For example, in one study, the use of diethyl dodecanedioate resulted in copolyesters with lower molecular weights compared to those synthesized with shorter-chain diacid esters. d-nb.infonih.gov

A two-stage enzymatic polymerization method is often employed, which involves an initial oligomerization step followed by a second stage under reduced pressure to increase the molecular weight of the polymer. rsc.org This technique helps in the effective removal of the alcohol byproduct, driving the reaction towards the formation of higher molecular weight polyesters. wiley.com

Table 2: Research Findings on CALB-Catalyzed Polymerization

| Monomers | Polymerization Method | Key Findings |

|---|---|---|

| Diethyl dodecanedioate, 1,4-butanediol, Dimethyl itaconate | Two-stage enzymatic polymerization in diphenyl ether | Produced unsaturated aliphatic copolyesters (poly(butylene dodecanedioate-co-itaconate)) with varying itaconate content. rsc.orgrsc.org |

| Dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan, Diethyl dodecanedioate | Two-step temperature-varied enzymatic polymerization | Resulted in furan-based copolyesters with relatively low molecular weights, potentially due to CALB's specificity. d-nb.infonih.gov |

Melt polycondensation is a conventional and widely used method for synthesizing polyesters. mdpi.comresearchgate.net This solvent-free process involves heating the monomers (a diacid or its diester, like this compound, and a diol) at high temperatures, often under vacuum, to drive the polycondensation reaction and remove the small molecule byproducts. mdpi.comresearchgate.net While it is a straightforward method, achieving high molecular weight polymers can be challenging due to the high viscosity of the melt and the difficulty in removing the final traces of byproducts. researchgate.net

Ring-opening polymerization (ROP) is another important technique for producing polyesters, particularly from cyclic monomers like lactones and cyclic diesters. uliege.besci-hub.st This method can lead to polymers with high molecular weights and well-defined structures under mild conditions. uliege.be While direct ROP of this compound is not applicable, cyclic diesters derived from dodecanedioic acid, such as ethylene (B1197577) dodecanedioate, can undergo enzymatic ring-opening polymerization to form polyesters. researchgate.net The synthesis of high molecular weight polyesters can also be achieved through a combination of cyclocondensation to form cyclic oligomers, followed by enzymatic ring-opening polymerization of these cycles. wiley.com

Impact of Monomer Purity on Polymerization Degree and Properties

The purity of this compound is a critical factor that significantly influences the degree of polymerization and the final properties of the resulting polymers. In polycondensation reactions, the presence of monofunctional impurities can act as chain stoppers, limiting the achievable molecular weight of the polymer. researchgate.net For the production of high-performance polyesters and polyamides, a monomer purity of greater than 99.9% is often desirable. researchgate.netmdpi.com

The process of purifying this compound, for instance through selective product crystallization, is crucial for its use in creating polymer-grade biomonomers. mdpi.com Research has demonstrated that a high-purity linear 1,12-dimethyl dodecanedioate (l-C12-DME) can be produced from bio-based methyl 10-undecenoate through methoxycarbonylation, followed by crystallization to achieve a purity exceeding 99.9%. mdpi.com This high level of purity enables its direct application in the synthesis of bio-based polyamides without requiring further purification steps. mdpi.com

Conversely, the presence of impurities, such as unreacted substrates and isomers, can negatively affect the crystallization process of the monomer itself, leading to reduced yield and purity. mdpi.com These impurities can also promote agglomeration, which further compromises the quality of the monomer. mdpi.com In the context of polymerization, lower monomer purity can lead to a lower degree of polymerization, resulting in polymers with inferior mechanical and thermal properties. For example, in the synthesis of poly(ethylene furanoate) (PEF), the high purity of dimethyl-2,5-furandicarboxylate (DMFD) monomers contributes to a more significant increase in molecular weight and crystallization rate during solid-state polymerization compared to using the less pure 2,5-furandicarboxylic acid (FDCA). mdpi.com

Structure-Property Relationships of this compound-Based Polymers

Correlation of Monomer Chain Length and Composition with Polymer Characteristics

Systematic studies on aliphatic polyesters have revealed that the chain length of the diacid or diol monomers has a profound effect on the polymer's thermal and mechanical properties. rsc.orgsemanticscholar.org Generally, increasing the length of the aliphatic chain in either the diacid or diol component leads to a decrease in the glass transition temperature (Tg) and an increase in the melting temperature (Tm) and crystallinity. semanticscholar.orgresearchgate.net This is attributed to the increased conformational flexibility and the tendency of longer methylene (B1212753) sequences to crystallize, similar to polyethylene. wiley.com

For instance, in a series of polyesters synthesized from various diacid ethyl esters and 1,4-butanediol, the enzymatic reactivity and resulting polymer molecular weights were found to be dependent on the diacid chain length. rsc.org Specifically, Candida antarctica Lipase B (CALB) showed a preference for diacid ethyl esters with more than two methylene groups between the carbonyl groups. rsc.org

Furthermore, the incorporation of comonomers with different structures, such as rigid aromatic or cycloaliphatic units, allows for the tuning of polymer characteristics. The introduction of rigid monomers like 1,4-cyclohexanedicarboxylic acid or 2,5-furandicarboxylic acid into a polyester backbone containing dodecanedioic acid can significantly alter the thermal stability, mechanical strength, and heat distortion properties. researchgate.netpreprints.org By adjusting the ratio of the flexible long-chain dodecanedioate units to the rigid comonomer units, a wide range of materials with tailored properties can be achieved. researchgate.netmdpi.com

Thermal, Mechanical, and Crystalline Properties of Resulting Polyesters

Polyesters synthesized using this compound are known for their notable thermal stability, high crystallinity, and specific mechanical properties, which can be modulated by copolymerization. mdpi.comresearchgate.net

Mechanical Properties: The mechanical behavior of this compound-based polyesters can range from rigid plastics to flexible elastomers. researchgate.net The long aliphatic chain of dodecanedioic acid generally imparts flexibility and a high elongation at break. researchgate.net By copolymerizing with rigid monomers, the tensile strength and modulus can be significantly increased. For example, poly(ethylene dodecanedioate-co-2,5-furandicarboxylate) (PEDF) copolyesters can be designed to have elongations at break ranging from 4% for the rigid homopolymer to 1500% for an amorphous, elastomeric copolyester. researchgate.net

Crystalline Properties: Polyesters derived from dodecanedioic acid often exhibit a high degree of crystallinity and a fast crystallization rate. mdpi.comresearchgate.net The crystalline structure is influenced by the length of the methylene sequences in the polymer backbone. researchgate.net An "odd-even" effect has been observed in a series of aliphatic polyesters, where the number of carbon atoms in the diol or diacid monomer affects the packing of the polymer chains in the crystal lattice and, consequently, the melting temperature. researchgate.net The degree of crystallinity can be controlled by the copolymer composition; for instance, increasing the content of a comonomer that disrupts the regularity of the dodecanedioate sequences will lead to a decrease in crystallinity. researchgate.netresearchgate.net

Below is an interactive data table summarizing the properties of a series of poly(ethylene dodecanedioate-co-2,5-furandicarboxylate) (PEDF) copolyesters with varying compositions.

| Polymer | DDCA:FDCA Molar Ratio | Intrinsic Viscosity (dL/g) | Tg (°C) | Tm (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF | 0:100 | 1.2 | 87 | 215 | 65 | 4 |

| PEDF-10 | 10:90 | 1.1 | 65 | 180 | 50 | 150 |

| PEDF-20 | 20:80 | 0.95 | 40 | 145 | 35 | 500 |

| PEDF-30 | 30:70 | 0.88 | 15 | - | 18 | 1200 |

| PEDF-40 | 40:60 | 0.82 | -5 | - | 10 | 1500 |

| PED | 100:0 | 1.05 | -25 | 78 | 25 | 800 |

| Data sourced from research on fully bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) and dodecanedioic acid (DDCA). researchgate.net |

Design of Materials with Tunable Properties (e.g., Thermoplastic to Elastomer)

A key advantage of using this compound in polymer synthesis is the ability to design materials with a wide spectrum of properties, from rigid thermoplastics to flexible elastomers. This is typically achieved through copolymerization, where the long, flexible dodecanedioate segment acts as a "soft segment" and is combined with a "hard segment" derived from a more rigid monomer. researchgate.netresearchgate.net

Thermoplastic elastomers (TPEs) are a class of copolymers that combine the processing advantages of thermoplastics with the functional performance of elastomers. lgdsilicone.com The structure of these materials often consists of physically cross-linked hard domains within a soft, amorphous matrix. researchgate.net

In the context of this compound, it can be copolymerized with monomers like 2,5-furandicarboxylic acid (FDCA) to create thermoplastic polyester elastomers (TPEEs). researchgate.net In such systems, the poly(alkylene dodecanedioate) segments provide the flexibility and elastomeric character, while the segments derived from the rigid comonomer form crystalline or glassy domains that act as physical crosslinks. researchgate.netresearchgate.net

By systematically varying the molar ratio of the soft (dodecanedioate) to hard segments, the properties of the resulting material can be precisely controlled. researchgate.net For example, a higher content of the hard segment leads to a more rigid, thermoplastic-like material with higher tensile strength and a lower elongation at break. Conversely, increasing the proportion of the dodecanedioate soft segment results in a more flexible, elastomer-like material with lower tensile strength and significantly higher elongation at break. researchgate.net Research has demonstrated the synthesis of poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF) copolyesters where, by adjusting the feed ratio of dodecanedioic acid to FDCA, the material properties could be tuned from a semicrystalline thermoplastic to a completely amorphous elastomer with an elongation at break of up to 1500%. researchgate.net This tunability makes this compound a valuable monomer for creating advanced materials for a variety of applications.

Integration in Advanced Materials Applications

Role as a Polymer Additive and Plasticizer

Beyond its role as a monomer in polymer synthesis, this compound also finds application as a polymer additive, specifically as a plasticizer. cymitquimica.comtcichemicals.com Plasticizers are substances added to a material, typically a polymer, to increase its flexibility, workability, and durability. wikipedia.orgeupegypt.com They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely relative to one another. cymitquimica.com

This compound, being a fatty acid ester, falls into a class of compounds commonly used as plasticizers. tcichemicals.com Its long aliphatic chain contributes to its effectiveness in softening polymers. It can be used to modify the properties of various plastics, enhancing their pliability and making them suitable for a wider range of applications. cymitquimica.comeupegypt.com For instance, plasticizers are crucial in the processing of polyvinyl chloride (PVC), transforming it from a rigid material into a flexible one suitable for applications like electrical wire insulation, flooring, and tubing. wikipedia.orgeupegypt.com

The selection of a plasticizer depends on factors such as its compatibility with the host polymer, its volatility, and its cost. wikipedia.org this compound, with its relatively high molecular weight and low volatility, can be an effective secondary plasticizer in certain formulations. It is listed as a plasticizer in the category of fatty acid esters by chemical suppliers. tcichemicals.com

Enhancement of Material Flexibility and Durability

The incorporation of this compound into polymer structures is a key strategy for enhancing material flexibility and durability. The long, linear twelve-carbon aliphatic chain of the dodecanedioate moiety imparts significant conformational freedom to the polymer backbone, which is crucial for developing materials that range from ductile plastics to compliant elastomers.

The flexibility endowed by the C12 segment is evident in copolyesters such as poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF). By adjusting the ratio of rigid monomers like dimethyl furan-2,5-dicarboxylate (B1257723) to flexible monomers like this compound, the material properties can be systematically tuned from rigid and semicrystalline to flexible and amorphous. This tunability is critical for applications requiring specific mechanical responses. Similarly, studies on poly(alkylene dodecanedioate)s with methyl substitutions have shown that while crystallinity decreases compared to their linear counterparts, the elongation at break can be significantly improved, reaching up to 400%. researchgate.net

In poly(butylene dodecanedioate) (PBD), the introduction of even small amounts of a branching agent can greatly improve both impact strength and tensile modulus. For instance, adding 1 mol% of pentaerythritol (B129877) as a branching agent to PBD increased the notched impact strength by 85% and the tensile modulus by 206%, demonstrating an enhancement in durability and stiffness while retaining the inherent flexibility of the C12 backbone. mdpi.com

The influence of the dodecanedioate unit on thermal and mechanical properties is summarized in the table below. The long aliphatic chain generally leads to lower glass transition temperatures (Tg) compared to polymers made with shorter-chain diacids, contributing to the material's flexibility at room or body temperature. rsc.orgnih.gov

Table 1: Selected Mechanical and Thermal Properties of Dodecanedioate-Based Polymers

| Polymer System | Monomers | Key Properties | Reference |

|---|---|---|---|

| Poly(glycerol-dodecanoate) (PGD) | Glycerol (B35011), Dodecanedioic Acid | Tg ~32°C. Stiff at room temp, flexible and elastomeric at body temp (37°C). High elongation at break. nih.govnih.gov | nih.govnih.gov |

| Branched Poly(butylene dodecanedioate) (PBD) | 1,4-Butanediol, Dodecanedioic Acid, Pentaerythritol | Impact strength increased by 85%, tensile modulus increased by 206% (with 1 mol% PER). mdpi.com | mdpi.com |

| Photocured Poly(glycerol dodecanedioate) Acrylate (B77674) | Glycerol, Dodecanedioic Acid, Acrylate | Tg increases with longer chain ADCAs. Exhibits nonlinear elastic mechanical performance. mdpi.com | mdpi.com |

| Itaconate-based Polyesters | Diethyl Dodecanedioate, Dimethyl Itaconate, 1,4-Butanediol | Tg decreases with increasing chain length of diacid ester units. rsc.org | rsc.org |

Formation of Crosslinked Polymer Networks

This compound is a valuable difunctional monomer for the synthesis of crosslinked polymer networks, which are essential for creating durable thermosets, elastomers, and hydrogels. The formation of these networks involves reacting this compound with multifunctional co-monomers that have three or more reactive sites, leading to a three-dimensional molecular architecture. nih.gov

A direct method for forming a crosslinked network is the polycondensation of this compound with a multifunctional amine. For example, a transparent, crosslinked polyamide network can be synthesized by reacting this compound with tris(2-aminoethyl)amine, a trifunctional amine that serves as the crosslinking agent. rsc.orgwikipedia.org The reaction, often facilitated by a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is cured with heat to ensure the completion of the aminolysis and the formation of a stable network. rsc.org

Another significant application is in the creation of thermosetting polyesters. In the synthesis of poly(glycerol-dodecanoate) (PGD), this compound (or its corresponding diacid) reacts with glycerol, a tri-functional alcohol (a triol). nih.govnih.govcapes.gov.br In this system, the glycerol molecules act as junction points, linking the linear dodecanedioate chains together to form a covalently crosslinked, three-dimensional polyester network. nih.govresearchgate.net The density of these crosslinks can be modulated by altering the monomer molar ratios or curing conditions, which in turn controls the material's mechanical properties, degradation rate, and shape-memory behavior. nih.govtarc.edu.my

Furthermore, prepolymers synthesized from this compound can be functionalized to enable crosslinking through other mechanisms, such as photopolymerization. For instance, poly(glycerol dodecanedioate) can be acrylated to introduce reactive acrylate groups onto the polyester backbone. This functionalized prepolymer can then be rapidly cured using ultraviolet (UV) light to form a crosslinked elastomer. mdpi.com This UV-curing approach is advantageous for applications like 3D printing and creating biomedical scaffolds, as it is fast, energy-efficient, and solvent-free. mdpi.compolito.it The properties of the final photocured material can be precisely controlled by the degree of acrylation and the initial prepolymer structure. mdpi.com

Table 2: Examples of Crosslinked Polymer Networks from this compound

| Network Type | Crosslinking Agent / Method | Co-monomers | Resulting Material | Reference |

|---|---|---|---|---|

| Polyamide Network | Multifunctional Amine | Tris(2-aminoethyl)amine | Transparent, thermoset polyamide sheet. rsc.org | rsc.org |

| Polyester Thermoset | Triol Polycondensation | Glycerol | Biodegradable, shape-memory elastomer (PGD). nih.govnih.gov | nih.govnih.gov |

| Photocured Elastomer | UV Curing of Acrylated Prepolymer | Glycerol (for prepolymer), Acrylate groups | UV-curable, biodegradable shape-memory polymer for 3D printing. mdpi.com | mdpi.com |

| Unsaturated Polyester | UV Curing of Itaconate units | Dimethyl Itaconate, 1,4-Butanediol | Photo-curable, functional polymer. rsc.org | rsc.org |

Advanced Analytical Methodologies in Dimethyl Dodecanedioate Research

Spectroscopic Techniques for Chemical Characterization

Spectroscopy is fundamental to the molecular-level investigation of Dimethyl dodecanedioate (B1236620), offering non-destructive and highly detailed information about its structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Dimethyl dodecanedioate. nih.gov Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis, specific proton signals confirm the molecule's key components. The protons of the two methyl ester groups (–OCH₃) typically appear as a singlet, while the methylene (B1212753) groups (–CH₂–) adjacent to the carbonyl carbons and those in the central alkyl chain produce distinct multiplets. rsc.org The integration of these signals provides a quantitative ratio of the different types of protons, further validating the structure.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org Distinct signals are observed for the carbonyl carbons of the ester groups, the methoxy (B1213986) carbons, and the different methylene carbons along the twelve-carbon chain. rsc.orgchemicalbook.com The chemical shifts are sensitive to the local electronic environment, allowing for precise assignment of each carbon atom. nih.gov Quantitative NMR can also be performed using an internal standard like 1,4-dinitrobenzene (B86053) for accurate concentration measurements. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Description |

|---|---|---|

| ¹H NMR | ~3.67 (s) | Methyl ester protons (–COOCH₃) |

| ~2.29 (t) | Methylene protons alpha to carbonyl (–CH₂COO–) | |

| ~1.62 (m) | Methylene protons beta to carbonyl | |

| ~1.2-1.4 (m) | Central methylene protons of the alkyl chain | |

| ¹³C NMR | ~174 | Carbonyl carbon (C=O) |

| ~51 | Methoxy carbon (–OCH₃) | |

| ~34 | Methylene carbon alpha to carbonyl | |

| ~29 | Central methylene carbons | |

| ~25 | Methylene carbon beta to carbonyl |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary slightly based on experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. universallab.orgthermofisher.com The resulting spectrum displays characteristic absorption bands that serve as a molecular fingerprint.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group, typically appearing around 1740 cm⁻¹. The presence of C–O stretching vibrations further confirms the ester linkage. Additionally, absorption bands related to the C–H stretching and bending vibrations of the long methylene (–CH₂–) chain are observed, confirming the aliphatic nature of the molecule. vscht.czresearchgate.net FTIR is a rapid and reliable method for verifying the successful synthesis of the ester and for quality control during production. surfacesciencewestern.comscispace.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2920 & ~2850 | C–H Stretch | Alkane (–CH₂–) |

| ~1740 | C=O Stretch | Ester |

| ~1465 | C–H Bend | Alkane (–CH₂–) |

Mass Spectrometry (MS) for Molecular and Impurity Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern for structural confirmation. larodan.com When subjected to electron ionization (EI), the molecule produces a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 258.35 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragments result from the cleavage of the ester groups and the alkyl chain, helping to piece together the molecular structure. MS is also highly sensitive for detecting and identifying impurities. researchgate.net When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it allows for the separation and identification of trace-level byproducts or residual starting materials, ensuring the high purity required for applications such as polymer synthesis. iastate.edu

Chromatographic Separations for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for accurate purity assessment and compositional analysis.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a standard method for analyzing volatile and thermally stable compounds like this compound. google.com It is frequently used to assess the purity of the final product, with many commercial grades specifying a purity of greater than 98% as determined by GC. acmec.com.cnlgcstandards.comtcichemicals.com

In a typical GC analysis, the sample is vaporized and passed through a capillary column. oiv.int Components are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. For more detailed analysis, GC is often coupled with Mass Spectrometry (GC-MS), which allows for the definitive identification of each separated component, including byproducts from synthesis or degradation. iastate.edugoogle.com The use of an internal standard, such as dodecane, enables precise quantitative analysis of the reaction mixture. rsc.orgacs.org

Table 3: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) |

| Column | Capillary column (e.g., coated with a polar or non-polar stationary phase) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Application | Purity assessment (>98%), identification of volatile byproducts, quantitative analysis with internal standards. rsc.orgacmec.com.cnacs.org |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound, particularly for monitoring the progress of a synthesis reaction and for verifying the purity of the final product, especially when high purity (>99.9%) is required. acs.orgacs.orgmdpi.com

HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. mdpi.com For this compound and similar non-polar molecules, a reversed-phase column (e.g., C18) is often used. nih.gov Detection can be achieved using a UV detector, as the ester carbonyl group has a weak UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly valuable for analyzing samples that may contain non-volatile impurities or thermally sensitive byproducts that are not suitable for GC analysis. acs.org It has been successfully used to ensure product purity of over 99.9% in optimized production processes. researchgate.netmdpi.com

Table 4: Typical High-Performance Liquid Chromatography Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) |

| Detector | UV (e.g., at 210 nm), Mass Spectrometer (MS) |

| Application | Reaction monitoring, final product purity assessment (including >99.9%), analysis of non-volatile impurities. acs.orgacs.orgmdpi.com |

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Characterization

Thermal analysis techniques are indispensable in the characterization of polymers derived from this compound, providing critical insights into their thermal stability and phase behavior. The two most prominent methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.gov

Thermogravimetric Analysis (TGA)

TGA is a technique where the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere. nih.gov This analysis is crucial for determining the thermal stability of polymers. By heating a small sample at a constant rate, a TGA curve is generated, plotting the percentage of weight loss against temperature. This curve reveals the temperatures at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass. For instance, TGA can be used to compare the thermal stability of different polyester (B1180765) formulations, where a higher decomposition temperature indicates greater thermal stability. osti.gov In the context of polymers from this compound, such as poly(butylene dodecanedioate) (PBD), TGA helps in establishing the upper temperature limit for their processing and application. scribd.com The analysis can also quantify the composition of a polymer formulation, distinguishing between the organic polymer content and any inorganic fillers. nih.gov

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net A small sample of the polymer is heated or cooled at a controlled rate, and the difference in heat flow between the sample and an inert reference is measured. rsc.org The resulting DSC thermogram can reveal several important thermal properties of polymers derived from this compound:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The Tg is observed as a step-like change in the heat capacity on the DSC curve and is a critical parameter that defines the polymer's operating temperature range. mdpi.com

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. This is observed as an endothermic peak on the DSC curve. mdpi.com Polyesters derived from long-chain diacids like dodecanedioic acid, such as PBD, are often semi-crystalline and exhibit distinct melting points. scribd.com

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which the polymer crystallizes is known as the Tc, observed as an exothermic peak. The difference between Tm and Tc can provide information about the crystallization rate.

Degree of Crystallinity: The area under the melting peak can be used to calculate the degree of crystallinity of the polymer, which significantly influences its mechanical properties like stiffness and tensile strength. mdpi.com

The thermal properties of various aliphatic polyesters, including those synthesized from dodecanedioic acid, have been characterized using TGA and DSC. For example, studies on poly(alkylene dodecanedioate)s have shown that they are promising materials due to their high thermal stability and crystallinity. scribd.com The data obtained from these analyses are crucial for tailoring the polymer's properties for specific applications, from flexible films to rigid molded articles.

Table 1: Thermal Properties of Selected Polyesters Derived from Long-Chain Dicarboxylic Acids

| Polymer | Monomers | Tg (°C) | Tm (°C) | Decomposition Temp. (°C) |

|---|---|---|---|---|

| Poly(butylene dodecanedioate) (PBD) | 1,4-Butanediol, Dodecanedioic Acid | - | 50-62 | >300 |

| Poly(pentamethylene dodecanedioate) (PPeDo) | 1,5-Pentanediol, Dodecanedioic Acid | - | 50-62 | - |

| Poly(butylene sebacate) (PBSe) | 1,4-Butanediol, Sebacic Acid | - | - | - |

| Poly(butylene suberate) (PBSu) | 1,4-Butanediol, Suberic Acid | - | - | - |

Note: Specific values can vary based on molecular weight and synthesis conditions. Data compiled from various research findings. scribd.comresearchgate.net

Advanced Data Analysis and Chemometrics in Research

In modern polymer research, the large and complex datasets generated by analytical instruments necessitate advanced data analysis techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in this context. researchgate.net It employs multivariate statistical methods to analyze data from techniques like spectroscopy and thermal analysis, enabling a deeper understanding of structure-property relationships in polymers derived from this compound.

Principles and Applications

Chemometrics is particularly powerful when applied to spectroscopic data (e.g., Near-Infrared, Infrared, Raman) where spectra contain hundreds or thousands of variables (absorbance at each wavelength). Instead of analyzing individual peaks, chemometric methods utilize the entire spectrum to build predictive models. researchgate.net This approach is used to correlate spectral features with various physical, chemical, and mechanical properties of polymers.

Key chemometric techniques and their applications in polymer research include:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. mdpi.com It transforms the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs). acs.org The first few PCs capture the most significant variations in the data. In polymer research, PCA can be used to:

Classify different polymer grades or formulations based on their spectral data.

Identify outliers in a dataset.

Study the effects of degradation by tracking changes in the PCs over time. osti.govacs.org For instance, PCA of infrared spectra can reveal the chemical changes associated with the thermal degradation of a polymer. osti.gov

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique used to build predictive models. researchgate.net It is particularly useful when the number of predictor variables (e.g., spectral data points) is much larger than the number of observations and when the predictors are highly correlated. In the context of polyesters, PLS models can be developed to predict:

The composition of polymer blends, such as the percentage of different monomers. researchgate.net

Key physical properties like molecular weight, density, and melt flow index from spectroscopic data. researchgate.net

Mechanical properties such as tensile strength. researchgate.net

Quantitative Structure-Property Relationship (QSPR)

A significant application of chemometrics in polymer science is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net QSPR studies aim to establish a mathematical relationship between the chemical structure of a monomer (like this compound) and the macroscopic properties of the resulting polymer. mdpi.com By calculating molecular descriptors that quantify various aspects of the monomer's structure (e.g., electronic, topological, geometric), researchers can use techniques like PLS to build models that predict polymer properties such as glass transition temperature, thermal stability, and mechanical strength. researchgate.net This predictive capability is invaluable for the rational design of new polymers with desired characteristics, potentially reducing the time and cost associated with experimental synthesis and testing.

The integration of chemometrics with analytical data provides a powerful framework for accelerating research and development in the field of polyesters derived from this compound. It allows for more efficient process monitoring, quality control, and the guided design of novel materials with tailored properties.

Table 2: Application of Chemometric Techniques in Polymer Research

| Chemometric Technique | Analytical Method(s) | Application in Polymer Research | Reference |

|---|---|---|---|

| Principal Component Analysis (PCA) | IR, NIR, Raman Spectroscopy, Ellipsometry | Classification of polymer types, monitoring degradation processes, data exploration. | acs.orgacs.org |

| Partial Least Squares (PLS) Regression | IR, NIR Spectroscopy | Quantitative analysis of blend composition, prediction of physical and mechanical properties. | researchgate.net |

| Quadratic Discriminant Analysis (QDA) | IR Spectroscopy | Supervised classification, e.g., identifying degraded vs. non-degraded materials. | acs.org |